3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[311]heptane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its specific structural features .
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to changes in enzyme activity or receptor binding, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
- 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
- 6-{[(tert-butoxy)carbonyl]amino}-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Uniqueness: The uniqueness of 5-cyclobutyl-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.1]heptane-1-carboxylic acid lies in its specific bicyclic structure and the presence of the fluorenylmethoxycarbonyl group. These features confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications .
Properties
Molecular Formula |
C26H27NO4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
5-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C26H27NO4/c28-23(29)26-13-25(14-26,17-6-5-7-17)15-27(16-26)24(30)31-12-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,17,22H,5-7,12-16H2,(H,28,29) |
InChI Key |
BCDVWCZJACZPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C23CC(C2)(CN(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
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